REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].C(N(CC)CC)C.[C:19](=S)=[S:20].C1(N=C=NC2CCCCC2)CCCCC1.Cl>O1CCCC1.CCCCCC>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[N:5]=[C:19]=[S:20]
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 5° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
an aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
n-Hexane (100 ml) was further added to an organic layer
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a crude oily product was obtained
|
Type
|
CUSTOM
|
Details
|
Separation and purification by chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |